molecular formula C16H13NO2 B11860584 6-Methyl-3-phenyl-4H-chromen-4-one oxime

6-Methyl-3-phenyl-4H-chromen-4-one oxime

Cat. No.: B11860584
M. Wt: 251.28 g/mol
InChI Key: HOEQTRPASGVKIA-WUKNDPDISA-N
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Description

6-Methyl-3-phenyl-4H-chromen-4-one oxime is a derivative of chromanone, a significant structural entity in medicinal chemistry. Chromanone compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various medicinal compounds .

Preparation Methods

The synthesis of 6-Methyl-3-phenyl-4H-chromen-4-one oxime typically involves the reaction of 6-Methyl-3-phenyl-4H-chromen-4-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an ethanol-water mixture at reflux temperature . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

6-Methyl-3-phenyl-4H-chromen-4-one oxime undergoes various chemical reactions, including:

Scientific Research Applications

6-Methyl-3-phenyl-4H-chromen-4-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenyl-4H-chromen-4-one oxime involves its interaction with various molecular targets. It may inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is known to exhibit anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

6-Methyl-3-phenyl-4H-chromen-4-one oxime is unique due to its specific substitution pattern on the chromanone scaffold. Similar compounds include:

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

(NZ)-N-(6-methyl-3-phenylchromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C16H13NO2/c1-11-7-8-15-13(9-11)16(17-18)14(10-19-15)12-5-3-2-4-6-12/h2-10,18H,1H3/b17-16+

InChI Key

HOEQTRPASGVKIA-WUKNDPDISA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)OC=C(/C2=N/O)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=NO)C3=CC=CC=C3

Origin of Product

United States

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